(R)-[2-Bromo-1-(3-methoxyphenyl)ethoxy](tert-butyl)dimethylsilane
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Overview
Description
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is a chiral organosilicon compound It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a tert-butyl dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-methoxyphenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrocarbons and alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of various biological pathways and interactions.
Medicine
In medicinal chemistry, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Bromo-1-(3-methoxyphenyl)ethanol: Similar structure but lacks the tert-butyl dimethylsilane group.
®-2-Chloro-1-(3-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
®-2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a methoxy group at the para position.
Uniqueness
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is unique due to the combination of its chiral center, bromine atom, and tert-butyl dimethylsilane group. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H25BrO2Si |
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Molecular Weight |
345.35 g/mol |
IUPAC Name |
[2-bromo-1-(3-methoxyphenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-14(11-16)12-8-7-9-13(10-12)17-4/h7-10,14H,11H2,1-6H3 |
InChI Key |
JTAVMEOXMUPBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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